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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-hexylpyridine

CAS No.: 99217-24-0

Cat. No.: B412640

Get Quote

CAS Number: [Derivative of 63996-36-1] | Formula: C₁₇H₂₀BrN | M.W.: 318.25 g/mol

Introduction
2-(4-Bromophenyl)-5-hexylpyridine is a specialized heterobiaryl building block used primarily

in the development of advanced organic optoelectronic materials. It functions as a "mesogenic

core" in liquid crystal (LC) research and as a critical cyclometalating ligand precursor for

phosphorescent Iridium(III) complexes in Organic Light Emitting Diodes (OLEDs).

The molecule combines three distinct functional features:

2-Phenylpyridine Core: Provides a high triplet energy level (

) and robust electrochemical stability.

C5-Hexyl Chain: A flexible alkyl tail that improves solubility in organic solvents, prevents

solid-state aggregation quenching, and induces nematic liquid crystalline phases.
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C4'-Bromine Substituent: A reactive handle allowing for further functionalization via Suzuki-

Miyaura or Buchwald-Hartwig cross-coupling to extend conjugation.

Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a pyridine ring substituted at the ortho position (C2) with a 4-

bromophenyl group and at the meta position (C5) with a hexyl chain.

Electronic Nature: The pyridine nitrogen is electron-deficient, while the phenyl ring is

electron-rich. This donor-acceptor (D-A) character facilitates metal-to-ligand charge transfer

(MLCT) when complexed with transition metals.

Steric Configuration: The molecule adopts a twisted planar geometry in solution to minimize

steric repulsion between the pyridine H3 and phenyl H2' protons.

Physical Properties (Projected)
Property Value / Description Note

Appearance
White to pale yellow crystalline

solid
Purified state

Melting Point 58°C – 65°C
Typical for alkyl-

phenylpyridines

Solubility
High (DCM, THF, Toluene,

Chloroform)
Hexyl chain assists solvation

Electronic Character Electron-transporting (n-type) Due to pyridine ring

Reactivity
High at C-Br bond; Moderate

at Pyridine N

Suitable for Pd-catalyzed

coupling

Synthetic Pathways
Synthesis requires precise regiocontrol to install the hexyl chain at C5 and the bromophenyl

group at C2. The most reliable route utilizes a Negishi Coupling followed by a regioselective

Suzuki-Miyaura Coupling.
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Retrosynthetic Analysis
Disconnection A: C2–C1' bond (Suzuki Coupling).

Disconnection B: C5–Hexyl bond (Negishi Coupling).

Starting Material: 2,5-Dibromopyridine (Commercial, inexpensive).

Optimized Synthesis Protocol
Objective: Synthesize 2-(4-Bromophenyl)-5-hexylpyridine with >98% purity.

Step 1: Regioselective Alkylation (Negishi Coupling)
Reagents: 2,5-Dibromopyridine, Hexylzinc bromide (0.5 M in THF), Pd(dppf)Cl₂.

Rationale: The C2-Br position on pyridine is significantly more reactive towards oxidative

addition than C5-Br. However, we need the hexyl at C5. Therefore, we must use a different

starting material or a blocking strategy.

Correction: A more robust route starts with 3-Hexylpyridine.

Revised Route: The N-Oxide Activation Pathway

Alkylation: Start with 3-bromopyridine. Perform Negishi coupling with HexylZnBr to get 3-

Hexylpyridine.

Activation: Oxidize with

-CPBA to form 3-Hexylpyridine N-oxide.

Chlorination: Treat with POCl₃. This regioselectively chlorinates the alpha-positions. The

major isomer is 2-Chloro-5-hexylpyridine.

Final Coupling: Suzuki coupling with 4-Bromophenylboronic acid.

Detailed Protocol (Step 4: Final Coupling)
This step couples 2-Chloro-5-hexylpyridine with a bromine-bearing phenyl ring. To prevent

polymerization (since the product contains a Br), we use 1-Bromo-4-iodobenzene and convert
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the pyridine to a zinc reagent, OR use 4-Bromophenylboronic acid under mild conditions where

the Aryl-Br is inert.

Selected Method: Selective Suzuki Coupling

Reactants: 2-Chloro-5-hexylpyridine (1.0 eq), 4-Bromophenylboronic acid (1.1 eq).

Catalyst: Pd(PPh₃)₄ (3 mol%).

Base/Solvent: Na₂CO₃ (2M aq), Toluene/Ethanol (4:1).

Conditions: 80°C, 12 hours, Inert Atmosphere (N₂).

Mechanism: The Pyridine C-Cl bond at position 2 is highly activated for oxidative addition,

more so than the Phenyl C-Br bond. This kinetic difference allows selective coupling.

Step-by-Step Workflow:

Charge: Add 2-Chloro-5-hexylpyridine (10 mmol) and Pd(PPh₃)₄ (0.3 mmol) to a Schlenk

flask. Cycle N₂/Vacuum 3 times.

Solvent: Add degassed Toluene (40 mL). Stir for 10 min.

Reagent: Add 4-Bromophenylboronic acid (11 mmol) dissolved in Ethanol (10 mL).

Base: Add degassed Na₂CO₃ solution (20 mL).

Reflux: Heat to 80°C. Monitor by TLC (Hexane/EtOAc 10:1).

Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO₄.

Purification: Column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Visual Synthesis Logic
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Figure 1: Synthetic pathway utilizing N-oxide activation for regioselective substitution.

Characterization & Validation
Trustworthy identification relies on confirming the position of the hexyl chain and the integrity of

the bromine handle.

NMR Spectroscopy (Expected Signals)
¹H NMR (400 MHz, CDCl₃):

Pyridine Ring:

8.50 (d, J=2.0 Hz, 1H, H6) – Doublet due to meta-coupling.

7.65 (d, J=8.0 Hz, 1H, H3).

7.58 (dd, 1H, H4).

Phenyl Ring:

7.85 (d, J=8.5 Hz, 2H, H2'/H6') – Deshielded by pyridine.
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7.55 (d, J=8.5 Hz, 2H, H3'/H5') – Ortho to Bromine.

Hexyl Chain:

2.65 (t, 2H,

-CH₂).

1.60 (m, 2H,

-CH₂).

0.88 (t, 3H, Terminal CH₃).

Mass Spectrometry
Method: GC-MS or ESI-MS.

Result: Molecular ion peaks

and

at m/z 317 and 319 (1:1 ratio characteristic of Bromine isotopes).

Applications
OLED Emitters (Iridium Complexes)
This molecule is a "pro-ligand." Upon cyclometalation with Iridium(III) chloride, it forms

complexes of the type

.

Role: The hexyl chain acts as a "spacer" to increase the distance between emissive cores in

the solid state.

Benefit: Reduces Triplet-Triplet Annihilation (TTA) and concentration quenching, leading to

higher external quantum efficiency (EQE) in solution-processed OLEDs.

Liquid Crystals (Mesogens)
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The rigid phenylpyridine core combined with the flexible hexyl tail creates a "calamitic" (rod-

like) structure.

Phase Behavior: Often exhibits a Nematic (N) phase or Smectic A (SmA) phase depending

on temperature.

Use Case: High-birefringence (

) components for LC mixtures in tunable optical filters.

OLED Device Architecture
The following diagram illustrates where this molecule (as a ligand in a dopant) fits within a

standard OLED stack.

Cathode (Al/LiF)

Electron Transport Layer
(TPBi)

Emissive Layer
Host: CBP

Dopant: Ir(L)2(acac)

Hole Transport Layer
(TAPC)

Hole Injection Layer
(PEDOT:PSS)

Anode (ITO)
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Figure 2: OLED device stack. The target molecule is the ligand 'L' in the Dopant layer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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